Cas no 1891320-39-0 (2-Fluoro-3-hydroxy-5-methylbenzoic acid)

2-Fluoro-3-hydroxy-5-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by the presence of hydroxyl and methyl substituents at the 3- and 5-positions, respectively. The fluorine atom at the 2-position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved reactivity and selectivity in coupling reactions, while the hydroxyl group offers functionalization potential for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate pharmacokinetic properties. High purity grades are available to ensure consistency in research and industrial applications.
2-Fluoro-3-hydroxy-5-methylbenzoic acid structure
1891320-39-0 structure
Product name:2-Fluoro-3-hydroxy-5-methylbenzoic acid
CAS No:1891320-39-0
MF:C8H7FO3
MW:170.137786149979
CID:5076389

2-Fluoro-3-hydroxy-5-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-hydroxy-5-methylbenzoic acid
    • Inchi: 1S/C8H7FO3/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,10H,1H3,(H,11,12)
    • InChI Key: KVULBNHOXFQKQA-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(C)=CC(O)=C1F

2-Fluoro-3-hydroxy-5-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022IT7-500mg
2-Fluoro-3-hydroxy-5-methylbenzoic acid
1891320-39-0
500mg
$995.00 2023-12-14
Aaron
AR022IT7-250mg
2-Fluoro-3-hydroxy-5-methylbenzoic acid
1891320-39-0
250mg
$796.00 2023-12-14

Additional information on 2-Fluoro-3-hydroxy-5-methylbenzoic acid

2-Fluoro-3-Hydroxy-5-Methylbenzoic Acid: A Comprehensive Overview

2-Fluoro-3-hydroxy-5-methylbenzoic acid (CAS No. 1891320-39-0) is a structurally unique organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its benzoic acid backbone, with substituents at the 2, 3, and 5 positions. The presence of a fluorine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position introduces a complex interplay of electronic and steric effects, making it a fascinating subject for both theoretical and experimental studies.

The benzoic acid framework serves as the foundation for this compound, providing a rigid aromatic ring system. The fluorine atom at the 2-position introduces electron-withdrawing effects, which can influence the acidity of the carboxylic acid group and modulate the reactivity of the molecule in various chemical reactions. The hydroxyl group at the 3-position adds hydrophilicity to the molecule, enhancing its solubility in polar solvents. Meanwhile, the methyl group at the 5-position contributes to the molecule's lipophilicity, creating a balance between hydrophilic and lipophilic properties that is often desirable in drug design.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing 2-fluoro-3-hydroxy-5-methylbenzoic acid. One notable approach involves the use of fluorination techniques such as nucleophilic aromatic substitution or electrophilic fluorination. These methods allow for precise control over the substitution pattern on the aromatic ring, ensuring high yields and purity of the final product. Additionally, green chemistry principles have been incorporated into these synthetic strategies to minimize environmental impact and improve sustainability.

The antimicrobial activity of 2-fluoro-3-hydroxy-5-methylbenzoic acid has been extensively studied in recent years. Research has shown that this compound exhibits potent activity against various bacterial and fungal strains, making it a promising candidate for developing new antimicrobial agents. Its ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways highlights its potential as an alternative to conventional antibiotics, which are increasingly facing resistance issues.

In addition to its antimicrobial properties, 2-fluoro-3-hydroxy-5-methylbenzoic acid has also been explored for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress in inflammatory conditions. These findings suggest its potential application in treating inflammatory diseases such as arthritis and cardiovascular disorders.

The drug design implications of 2-fluoro-3-hydroxy-5-methylbenzoic acid are further underscored by its role as a lead compound in medicinal chemistry research. By modifying its substituents or incorporating it into larger molecular frameworks, researchers can develop more potent and selective drug candidates with improved pharmacokinetic profiles. For instance, recent studies have focused on creating derivatives of this compound with enhanced bioavailability and reduced toxicity.

From a materials science perspective, 2-fluoro-3-hydroxy-5-methylbenzoic acid has shown promise as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its functional groups enable strong interactions with metal ions, leading to highly porous and stable structures with potential applications in gas storage, catalysis, and sensing technologies.

In conclusion, 2-fluoro-3-hydroxy-5-methylbenzoic acid (CAS No. 1891320-39-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure endows it with remarkable properties that make it an invaluable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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